molecular formula C24H32N2O3S B289382 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B289382
M. Wt: 428.6 g/mol
InChI Key: HAAXJACBYLVXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by its complex structure, which includes various functional groups such as tert-butyl, ethoxyphenyl, propionylamino, and carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.

    Introduction of Functional Groups: The tert-butyl, ethoxyphenyl, propionylamino, and carboxamide groups are introduced through various substitution and addition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of benzothiophenes have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar biological activities.

Medicine

Benzothiophene derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders. This compound could be explored for its therapeutic potential.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    Pathway Involvement: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the additional functional groups.

    Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.

    Benzene: A basic aromatic hydrocarbon without the thiophene ring.

Uniqueness

The uniqueness of 6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and a fused benzothiophene ring

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

6-tert-butyl-N-(2-ethoxyphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-6-20(27)26-23-21(16-13-12-15(24(3,4)5)14-19(16)30-23)22(28)25-17-10-8-9-11-18(17)29-7-2/h8-11,15H,6-7,12-14H2,1-5H3,(H,25,28)(H,26,27)

InChI Key

HAAXJACBYLVXRA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3OCC

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.